1-Bromo-4-isobutoxy-2-nitrobenzene
Description
1-Bromo-4-isobutoxy-2-nitrobenzene is a brominated aromatic compound featuring a nitro group at the 2-position and an isobutoxy substituent at the 4-position. This structure combines electron-withdrawing (nitro) and electron-donating (isobutoxy) groups, creating unique electronic and steric properties. Such compounds are typically employed as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
1-bromo-4-(2-methylpropoxy)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-7(2)6-15-8-3-4-9(11)10(5-8)12(13)14/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUHPGZHCDLVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-isobutoxy-2-nitrobenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where benzene is first nitrated to introduce the nitro group, followed by bromination to add the bromine atom. The isobutoxy group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide and a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-isobutoxy-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants such as tin(II) chloride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent like toluene or ethanol.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Major Products:
Scientific Research Applications
1-Bromo-4-isobutoxy-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: Utilized in the preparation of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-isobutoxy-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Positioning: The target compound’s nitro group at the 2-position and isobutoxy group at the 4-position create a para-directing electronic environment. In contrast, 1-Bromo-2-methyl-4-nitrobenzene (CAS 7149-70-4) has a methyl group at the 2-position, offering less steric bulk but similar electronic effects . The presence of isobutoxy (vs.
Halogen Diversity :
Physicochemical Properties
- Molecular Weight and Solubility :
- The target compound’s calculated molecular weight (~274 g/mol) is intermediate between smaller methyl-substituted derivatives (230 g/mol) and bulkier analogs like CAS 1393441-78-5 (308.56 g/mol).
- Fluorinated derivatives (e.g., CAS 1516580-07-6) exhibit lower solubility in aqueous media but enhanced stability under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
